N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester
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Overview
Description
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester is a branched polyethylene glycol (PEG) derivative with two terminal azide groups and a terminal N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to react with alkyne-bearing biomolecules and primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG chains.
Azidation: The PEGylated intermediate is then subjected to azidation to introduce azide groups at the terminal positions.
NHS Ester Formation: The final step involves the reaction of the azidated intermediate with N-hydroxysuccinimide to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkyne-bearing molecules in the presence of a copper catalyst to form stable triazole linkages.
Amine Labeling: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Primary Amines: React with the NHS ester to form amide bonds.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester involves:
Azide Groups: These groups participate in click chemistry reactions to form triazole linkages with alkyne-bearing molecules.
NHS Ester: This functional group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(NHS-PEG3)-N-Bis(PEG3-Azide): A similar compound with three PEG units and two azide groups.
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid: Another branched PEG derivative with azide groups and a carboxylic acid terminal group.
Uniqueness
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester is unique due to its combination of azide groups and NHS ester, which allows for versatile bioconjugation and click chemistry applications. Its ability to form stable triazole linkages and amide bonds makes it highly valuable in various scientific and industrial fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N8O9/c21-25-23-5-9-33-13-15-35-11-7-27(8-12-36-16-14-34-10-6-24-26-22)17(29)3-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYFYCXADDHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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